[Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid involves multiple steps, starting with the preparation of the pyrazine ring, followed by the introduction of the isopropyl and methylsulfanyl groups. The final step involves the formation of the amino-acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
standard industrial practices for similar compounds involve large-scale synthesis using automated reactors, stringent quality control measures, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazine derivatives, and various substituted amino-acetic acid derivatives .
Scientific Research Applications
[Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although it is not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
[Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine]: Similar structure but lacks the amino-acetic acid moiety.
[2-(Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino)-ethanol]: Contains an ethanol group instead of the acetic acid moiety.
Uniqueness
[Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3-methylsulfanylpyrazin-2-yl)methyl-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-8(2)14(7-10(15)16)6-9-11(17-3)13-5-4-12-9/h4-5,8H,6-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZURJRSGWNXGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC=CN=C1SC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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